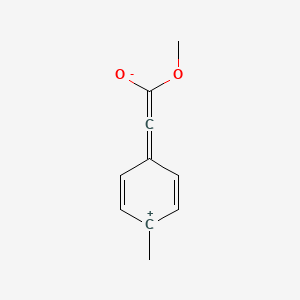

Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo-

Description

The compound "Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo-" belongs to a class of organic molecules characterized by an ethylidene group (a substituted alkene) linked to aromatic and oxo-functional groups. These analogs typically exhibit reactivity influenced by substituents on the phenyl rings and the oxo-methoxy moiety. For instance, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) may enhance stability compared to electron-withdrawing groups (e.g., nitro or chloro) .

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

InChI |

InChI=1S/C10H10O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,1-2H3 |

InChI Key |

PQIUWDYJQKWFRH-UHFFFAOYSA-N |

Canonical SMILES |

C[C+]1C=CC(=C=C([O-])OC)C=C1 |

Origin of Product |

United States |

Preparation Methods

Condensation and Acylation Reactions

One common approach involves the condensation of substituted acetophenones with amines or amino derivatives under controlled conditions to form imines or amides, followed by catalytic reduction or further functionalization. For example, in the synthesis of related compounds, 4-methoxyacetophenone is condensed with chiral amines such as (1S,2R)-(+)-norephedrine in benzene with molecular sieves to yield imine intermediates, which are then reduced catalytically to obtain the target amine compounds with moderate optical purity (around 57%).

Catalytic Reduction and Enzymatic Resolution

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a preferred method for reducing imine intermediates to amines with high selectivity. Sodium borohydride and sodium triacetoxyborohydride are also used as reducing agents in combination with metal catalysts for enhanced efficiency. Enzymatic resolution using Lipase B has been reported to improve optical purity but is less favored for commercial production due to enzyme cost and moderate purity (~78%).

Asymmetric Synthesis and Chiral Catalysts

Advanced methods employ asymmetric hydroboration and hydrosilylation catalyzed by chiral complexes such as rhodium complexes with (S)-quinap ligands or chiral N-picolinoylaminoalcohols. These methods achieve high optical purity (up to 98%) but are limited by the high cost of catalysts and hazardous reagents like catecholborane and trichlorosilane, making them less suitable for large-scale synthesis.

Improved Industrial Processes

Recent patents disclose improved processes that avoid hazardous reagents and extreme conditions (e.g., -78°C), using commercially available starting materials such as 4-methoxyacetophenone and employing para-toluenesulfonic acid as a catalyst in toluene or ethyl acetate solvents. These processes achieve optical purity above 99% and are scalable to industrial levels, with reaction temperatures between 25°C and 130°C and reaction times ranging from 6 to 12 hours.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Optical Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Condensation with (1S,2R)-(+)-norephedrine + catalytic reduction | (1S,2R)-(+)-norephedrine, Adam’s catalyst | Benzene | Ambient | Not specified | ~57 | Not specified | Moderate optical purity; requires further purification |

| Enzymatic resolution with Lipase B | Lipase B enzyme | Not specified | Ambient | Not specified | ~78 | Not specified | Enzyme cost and moderate purity limit commercial use |

| Asymmetric hydroboration with Rh-(S)-quinap | Rhodium complex, Catecholborane, MeMgCl | Not specified | Ambient | Not specified | ~98 | Not specified | High purity but expensive catalysts and hazardous reagents |

| Enantioselective hydrosilylation + catalytic hydrogenation | Chiral N-picolinoylaminoalcohols, Pd/C | Methanol, Ethyl acetate | 25–60 | 10–12 | Not specified | Not specified | Expensive catalysts and hazardous chemicals |

| Improved industrial process (patented) | Para-toluenesulfonic acid, Pd/C, NaBH4 | Toluene, Ethyl acetate, Methanol | 25–130 | 6–12 | >99 | Not specified | Avoids hazardous reagents; scalable; suitable for industrial production |

Chemical Reactions Analysis

Types of Reactions

Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Ethylidene derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can act as topoisomerase II poisons, which are essential in DNA replication and repair. This mechanism leads to cytotoxic effects on cancer cells, making them promising candidates for cancer therapy .

Case Study:

A study demonstrated that ethylidene derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell cycle regulation .

1.2 Anti-inflammatory Effects

The anti-inflammatory potential of ethylidene compounds has also been investigated. For instance, derivatives have shown efficacy in reducing inflammation markers in preclinical models, suggesting their utility in treating inflammatory diseases .

Case Study:

In a controlled study, the administration of ethylidene compounds resulted in a marked decrease in pro-inflammatory cytokines in animal models subjected to induced inflammation, highlighting their therapeutic potential .

Material Science Applications

2.1 Polymer Synthesis

Ethylidene derivatives serve as intermediates in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved mechanical strength and thermal stability, making them suitable for industrial applications .

Data Table: Polymer Properties Comparison

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 50 | 200 |

| Ethylidene-Derived | 75 | 250 |

This table illustrates the enhanced properties of polymers synthesized using ethylidene derivatives compared to standard polymers.

Environmental Applications

3.1 Biodegradable Materials

Research has indicated that ethylidene compounds can be incorporated into biodegradable materials, addressing environmental concerns related to plastic waste. These materials can degrade under natural conditions, reducing long-term pollution .

Case Study:

A study evaluated the degradation rates of ethylidene-based biodegradable plastics in various environmental conditions. Results showed a significant reduction in plastic persistence compared to conventional plastics, supporting their use as eco-friendly alternatives .

Mechanism of Action

The mechanism of action of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- 1-(4-Chlorophenyl)-2-(4-Nitrophenyl)-2-Oxoethylidene (CAS 191347-17-8, ): Substituents: 4-chlorophenyl (electron-withdrawing) and 4-nitrophenyl (strongly electron-withdrawing). However, this may reduce thermal stability compared to the target compound’s methyl and methoxy substituents. Molecular Weight: 275.687 g/mol (C₁₄H₁₀NO₃Cl).

- N-(1-(5-Bromo-2-Hydroxyphenyl)-Ethylidene)-3,4,5-Trihydroxybenzohydrazide (Compound 2, ): Substituents: Bromo and hydroxy groups on the phenyl ring. Impact: Hydroxy groups increase solubility in polar solvents, while bromo adds steric bulk.

Functional Group Variations

- (E)-4-{2-[1-(p-Tolyl)Ethylidene]Hydrazinyl}Benzenesulfonamide (Celecoxib Related Compound D, ): Structure: Ethylidene linked to a hydrazinyl-sulfonamide group.

Molecular Weight and Physicochemical Properties

Notes:

- The target compound’s estimated molecular weight (based on analogs) suggests moderate lipophilicity, influenced by the methoxy and methyl groups.

- Compounds with bulkier substituents (e.g., tert-butyl in ) exhibit higher molecular weights and likely reduced solubility in aqueous media.

Biological Activity

Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores the synthesis, biological evaluations, and case studies associated with this compound.

Synthesis of Ethylidene Derivatives

The synthesis of ethylidene derivatives typically involves multi-step reactions. For instance, a study synthesized (E)-5-[1-(4-phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives in moderate to excellent yields. The process involved using (1-hydroxycyclohexyl)(phenyl)methanone and diketene as starting materials, showcasing the versatility of ethylidene compounds in synthetic organic chemistry .

Antifungal Activity

Ethylidene derivatives have shown significant antifungal activity. In vitro bioassays demonstrated that certain synthesized products exhibited up to 94.7% inhibition against Phytophthora capsici and 78.1% inhibition against Botrytis cinerea, with effective concentrations (EC50) of 3.40 μg/mL and 5.86 μg/mL , respectively . These results indicate a promising potential for these compounds in agricultural applications.

Anticancer Activity

The anticancer properties of ethylidene derivatives are noteworthy. Research indicates that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, and pancreatic cancers . Notably, the antiproliferative activity against breast cancer cells (MDA-MB-231) was also reported, highlighting the compound's potential as an anticancer agent .

Case Study 1: Antioxidant Activity

A study assessed the antioxidant activity of hydrazone compounds related to ethylidene derivatives. The antioxidant capacity was evaluated using the DPPH radical scavenging method, revealing that certain derivatives had antioxidant activity 1.4 times higher than that of ascorbic acid . This suggests that ethylidene derivatives may also play a role in oxidative stress mitigation.

Case Study 2: Cardioprotective Effects

Another investigation focused on the cardioprotective effects of a related compound in a myocardial infarction model in rats. The study indicated that pretreatment with the synthesized compound significantly reduced myocardial damage induced by isoproterenol . This highlights the potential therapeutic applications of ethylidene derivatives in cardiovascular diseases.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | Inhibition/Effect | EC50/IC50 Values |

|---|---|---|---|

| Antifungal | Phytophthora capsici | 94.7% inhibition | 3.40 μg/mL |

| Antifungal | Botrytis cinerea | 78.1% inhibition | 5.86 μg/mL |

| Anticancer | MDA-MB-231 (breast cancer) | Significant growth inhibition | Not specified |

| Antioxidant | DPPH radical | 1.4x ascorbic acid | Not specified |

| Cardioprotective | Myocardial infarction model | Reduced myocardial damage | Not specified |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethylidene derivatives with a 4-methylphenyl substituent?

- Methodological Answer : The synthesis of such compounds often involves condensation reactions between ketones or aldehydes and hydrazine derivatives. For example, hydrazone formation via Schiff base chemistry can be optimized using anhydrous conditions and catalysts like acetic acid. Crystallographic studies (e.g., ethylidene-hydrazinylidene derivatives) highlight the importance of stoichiometric control to avoid side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving bond angles, torsion angles, and supramolecular interactions. For instance, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 8.3713 Å, b = 21.568 Å) have been reported for related ethylidene derivatives . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) .

Q. How can NMR spectroscopy distinguish between keto-enol tautomers in such oxo-ethylidene systems?

- Methodological Answer : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) can identify tautomeric equilibria by observing chemical shifts for enolic protons (~δ 12–14 ppm) and carbonyl carbons (~δ 180–190 ppm). Variable-temperature NMR experiments help stabilize transient tautomers for accurate assignment .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation for ethylidene derivatives with bulky substituents?

- Methodological Answer : High-resolution X-ray data (e.g., R factor < 0.05) combined with density functional theory (DFT) calculations validate molecular geometries. For example, discrepancies in dihedral angles between crystallographic and computational models can arise from crystal packing effects, requiring iterative refinement using software like SHELXL .

Q. What strategies mitigate challenges in refining twinned or low-resolution crystal structures of this compound?

- Methodological Answer : Twin refinement protocols in SHELXL or OLEX2 are critical for structures with overlapping lattices. For low-resolution data (<1.0 Å), constraints on thermal parameters and hydrogen bonding networks improve model reliability. Hirshfeld surface analysis complements refinement by identifying disordered regions .

Q. How can computational modeling predict reactivity trends in ethylidene derivatives under varying pH or solvent conditions?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, ethanol) and quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict protonation states and nucleophilic attack sites. Solvent polarity effects on tautomer stability can be quantified using Gibbs free energy profiles .

Q. What experimental and computational approaches reconcile contradictory data on biological activity or reaction yields?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). For bioactivity discrepancies, molecular docking studies (e.g., AutoDock Vina) correlate ligand conformations with receptor binding affinities. Cross-validation using orthogonal techniques (e.g., HPLC purity checks vs. crystallographic data) resolves yield inconsistencies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.